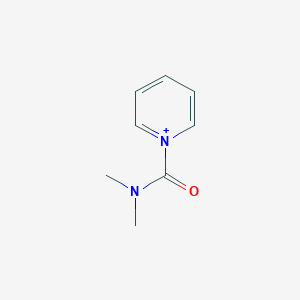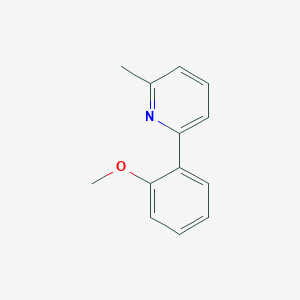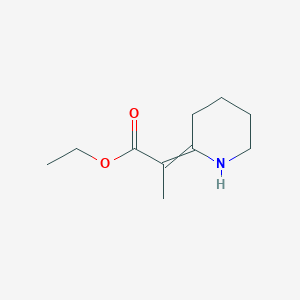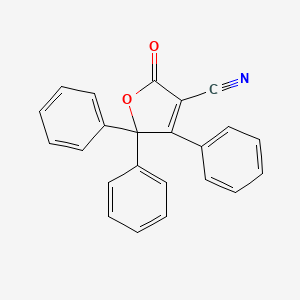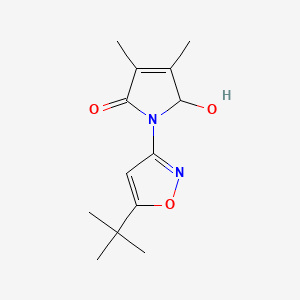
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one is a heterocyclic compound with significant importance in medicinal chemistry. This compound features a unique structure that combines an isoxazole ring with a pyrrolone moiety, making it a subject of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one typically involves the reaction of α,β-unsaturated imines with tert-butylamine in the presence of a catalytic amount of ruthenium carbonyl (Ru3(CO)12) at elevated temperatures (180°C) for an extended period (20 hours) . This method yields the desired compound with a moderate yield of 36%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of catalytic systems and high-temperature conditions suggests that scaling up the synthesis would require careful optimization of reaction parameters to ensure consistent yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the isoxazole and pyrrolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dihydro-1-(1,1-dimethylethyl)-3-phenyl-2H-pyrrol-2-one
- 1,5-Diphenyl-4,5-dihydro-1H-pyrazole
- 1,5-Naphthyridines
Uniqueness
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one stands out due to its combined isoxazole and pyrrolone structure, which imparts unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
120771-07-5 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-1,2-oxazol-3-yl)-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C13H18N2O3/c1-7-8(2)12(17)15(11(7)16)10-6-9(18-14-10)13(3,4)5/h6,11,16H,1-5H3 |
Clave InChI |
AVURBODECJBIHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C1O)C2=NOC(=C2)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


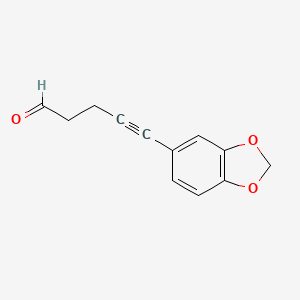
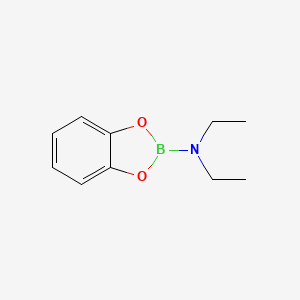
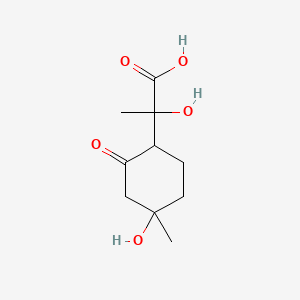
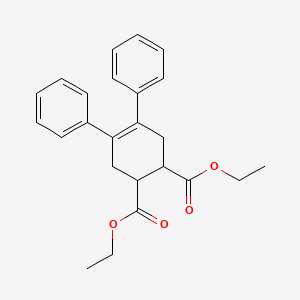
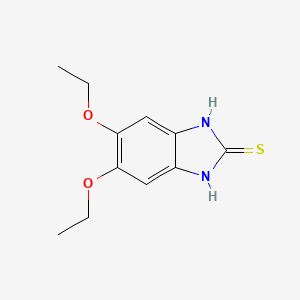
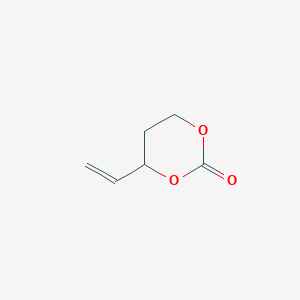
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/no-structure.png)
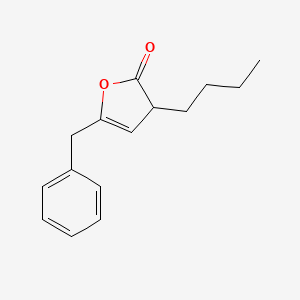
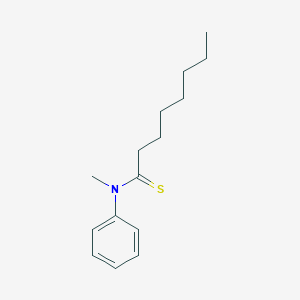
![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
